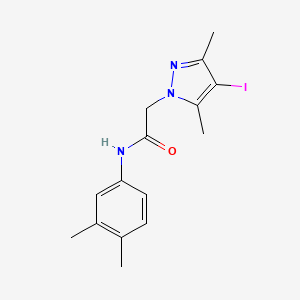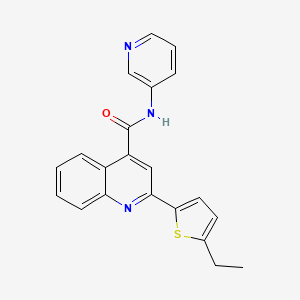![molecular formula C24H34N2O4 B6078743 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription and inhibit ribosomal RNA (rRNA) synthesis. This molecule has been researched extensively for its potential use in cancer therapy, as aberrant Pol I transcription and elevated rRNA synthesis are hallmarks of many cancer cells.
作用機序
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide selectively targets Pol I transcription by binding to the DNA template and inhibiting the recruitment of transcription factors. This leads to a decrease in rRNA synthesis and a subsequent decrease in protein synthesis. 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has also been shown to induce DNA damage and activate the p53 pathway, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on Pol I transcription and rRNA synthesis, 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been shown to induce DNA damage, activate the p53 pathway, and inhibit the NF-kB pathway. 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide is its selectivity for cancer cells. This allows for targeted therapy and reduces the potential for off-target effects. However, one limitation of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide is its relatively low potency, which may limit its effectiveness in some cancer types. Additionally, 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have some toxicity in preclinical studies, which may limit its use in clinical settings.
将来の方向性
There are a number of future directions for research on 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is the development of combination therapies that can enhance the anti-tumor activity of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide. Another area of interest is the identification of biomarkers that can predict response to 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide therapy. Finally, there is a need for further preclinical and clinical studies to better understand the potential of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide as a cancer therapy.
合成法
The synthesis of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide involves a multistep process that starts with the reaction of 3,5-dimethoxybenzaldehyde with cyclohexanone to form 3,5-dimethoxycyclohex-2-enone. This intermediate is then reacted with piperidine and acetic anhydride to form 1-(1-cyclohexen-1-yl)acetyl)piperidine. The final step involves the reaction of this intermediate with 3,5-dimethoxyphenylpropanoyl chloride to form 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide.
科学的研究の応用
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been extensively researched for its potential use in cancer therapy. Preclinical studies have shown that 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide selectively targets cancer cells by inhibiting Pol I transcription and reducing rRNA synthesis. This leads to a decrease in protein synthesis and ultimately cell death. 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has shown promising results in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia.
特性
IUPAC Name |
3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c1-29-21-14-20(15-22(16-21)30-2)25-23(27)11-10-19-9-6-12-26(17-19)24(28)13-18-7-4-3-5-8-18/h7,14-16,19H,3-6,8-13,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVNPABKACART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCC2CCCN(C2)C(=O)CC3=CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B6078665.png)
![2-pyridinyl(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B6078672.png)
![3-chloro-4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6078688.png)

![1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6078700.png)
![5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6078706.png)

![N-mesityl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6078713.png)
![5-[1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-2-pyrrolidinyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6078718.png)
![N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078767.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)